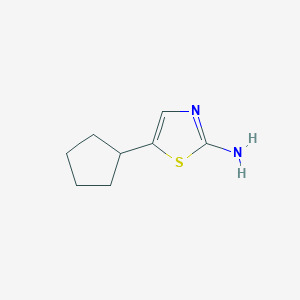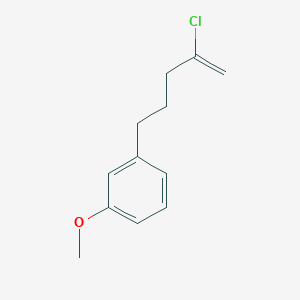![molecular formula C13H19NO4S B1422427 4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266361-76-5](/img/structure/B1422427.png)
4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” can be found in the CID 50891346 of the PubChem database .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the CID 50891346 of the PubChem database .
Aplicaciones Científicas De Investigación
Molecular Docking and Vibrational Studies
4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid has been investigated for its molecular docking properties, vibrational, structural, and electronic characteristics. The compound's stability, arising from hyper-conjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis. This compound has potential as a nonlinear optical material due to its dipole moment and first hyperpolarizabilities. Moreover, it could inhibit Placenta growth factor (PIGF-1), indicating potential biological activities (Vanasundari et al., 2018).
Synthetic Applications
The compound has been used in the synthesis of various molecules. For instance, it was involved in the synthesis of 1,1,5,6-tetramethyl-1,2,3,4-tetrahydronaphthalene, and its derivatives through cyclodehydration and other chemical reactions, showcasing its versatility in organic synthesis (Mane et al., 1999).
Biochemical Studies
In biochemical studies, this compound was used in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues. The process involved N-alkylation, carbamoylation, and hydrolysis, followed by intramolecular cyclization, highlighting its applicability in complex biochemical pathways (Vaid et al., 2014).
Pharmacological Importance
Its derivatives were found to play a vital role in bonding and exhibited good biological activities, which could be significant for pharmacological research. The compound's ability to form stable bonds and interact with biological molecules makes it a valuable subject in pharmacological studies (Vanasundari et al., 2018).
Antimicrobial Activities
Derivatives of this compound, such as 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, were synthesized and showed promising antimicrobial activities. The minimum inhibitory concentrations of these compounds ranged from 0.09 to 1.0 mg, indicating their potential in combating microbial infections (Zareef et al., 2008).
Propiedades
IUPAC Name |
4-(2,3-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-4-7-12(11(10)2)14(19(3,17)18)9-5-8-13(15)16/h4,6-7H,5,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLZZDPBHQXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B1422353.png)


![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)
![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)





